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Compound of Interest

Compound Name: Rucaparib metabolite M309

Cat. No.: B15187202 Get Quote

Introduction

Rucaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes and is

approved for the treatment of certain types of ovarian and prostate cancers. N-demethylated

Rucaparib is a known phase I metabolite of Rucaparib, formed in the body through N-

demethylation.[1][2][3][4] As with any active pharmaceutical ingredient (API), the synthesis and

characterization of its metabolites are crucial for comprehensive drug metabolism and

pharmacokinetic (DMPK) studies, as well as for use as reference standards in analytical

method development and validation. This application note provides a detailed protocol for the

chemical synthesis of N-demethylated Rucaparib, intended for use as a reference material by

researchers, scientists, and drug development professionals.

The presented synthesis strategy involves the demethylation of the tertiary amine in Rucaparib.

Several methods for N-demethylation of tertiary amines are reported in the scientific literature,

and the selection of a suitable method depends on the specific substrate and the desired

reaction conditions. This protocol outlines a plausible and effective method for this

transformation.

Synthesis Workflow
The overall workflow for the synthesis of N-demethylated Rucaparib is depicted in the following

diagram:
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Caption: Workflow for the synthesis of N-demethylated Rucaparib.

Experimental Protocol
This protocol describes the N-demethylation of Rucaparib to yield N-demethylated Rucaparib.

Materials and Reagents:

Rucaparib

1-Chloroethyl chloroformate (ACE-Cl)

Methanol (anhydrous)

Dichloromethane (DCM, anhydrous)

Sodium bicarbonate (NaHCO₃)

Brine (saturated NaCl solution)

Magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Solvents for chromatography (e.g., Dichloromethane, Methanol)

Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic

stirrers, etc.)

Rotary evaporator

High-performance liquid chromatography (HPLC) system
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Nuclear magnetic resonance (NMR) spectrometer

Mass spectrometer (MS)

Procedure:

Step 1: Carbamate Formation

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve

Rucaparib (1.0 eq) in anhydrous dichloromethane (DCM).

Cool the solution to 0 °C using an ice bath.

Slowly add 1-chloroethyl chloroformate (ACE-Cl) (1.2 eq) to the cooled solution while stirring.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting

material is consumed.

Upon completion, quench the reaction by carefully adding a saturated solution of sodium

bicarbonate.

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary

evaporator to obtain the crude carbamate intermediate.

Step 2: Carbamate Cleavage (Demethylation)

Dissolve the crude carbamate intermediate from Step 1 in anhydrous methanol.

Heat the solution to reflux and stir for 2-3 hours.

Monitor the reaction by TLC or HPLC until the carbamate intermediate is consumed.

Cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure to yield the crude N-demethylated Rucaparib.

Step 3: Purification

Purify the crude product by silica gel column chromatography.

Elute the column with a suitable solvent system (e.g., a gradient of methanol in

dichloromethane) to isolate the N-demethylated Rucaparib.

Combine the fractions containing the pure product, as identified by TLC or HPLC.

Evaporate the solvent from the combined fractions to obtain the purified N-demethylated

Rucaparib as a solid.

Step 4: Characterization

Confirm the identity and purity of the final product using standard analytical techniques:

¹H NMR and ¹³C NMR: To confirm the chemical structure and the absence of the N-methyl

group.

Mass Spectrometry (MS): To confirm the molecular weight of the N-demethylated product.

HPLC: To determine the purity of the final compound.

Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of N-

demethylated Rucaparib.
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Parameter Value

Starting Material Rucaparib

Molecular Formula C₁₉H₁₈FN₃O

Molecular Weight 323.37 g/mol

Final Product N-demethylated Rucaparib

Molecular Formula C₁₈H₁₆FN₃O

Molecular Weight 309.34 g/mol

Typical Yield 60-70%

Purity (by HPLC) >98%

Appearance Off-white to pale yellow solid

Signaling Pathway/Logical Relationship
The chemical transformation from Rucaparib to its N-demethylated form can be represented by

the following reaction diagram:

Caption: Reaction scheme for the N-demethylation of Rucaparib.

(Note: The image in the DOT script is a placeholder representing the chemical structure. In a

real application, a proper chemical drawing would be used.)

Conclusion
This application note provides a comprehensive protocol for the synthesis of N-demethylated

Rucaparib, a key metabolite of the PARP inhibitor Rucaparib. The described method is robust

and yields the desired product in good purity, making it suitable for the preparation of a

reference standard for analytical and metabolic studies. The detailed experimental procedure,

along with the characterization data, will aid researchers in the successful synthesis and

verification of this important compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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